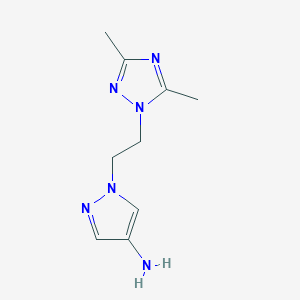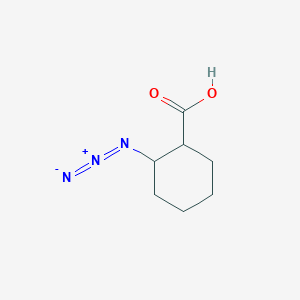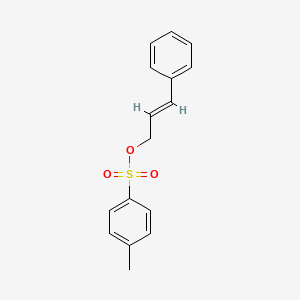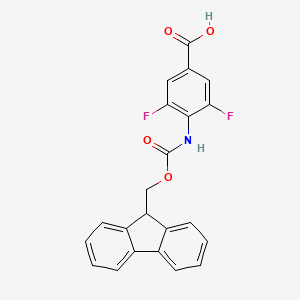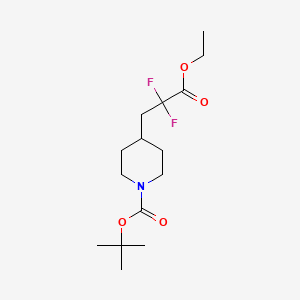
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2.2-difluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a difluoropropionate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.
Formation of the Difluoropropionate Ester: The final step involves the esterification of the piperidine derivative with ethyl 2,2-difluoropropionate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropionate ester or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways and reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-propionate: Similar structure but lacks the difluoro substitution.
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-butyrate: Similar structure with a longer carbon chain.
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-acetate: Similar structure with a shorter carbon chain.
Uniqueness
The presence of the difluoropropionate ester in Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate makes it unique compared to other similar compounds. The difluoro substitution can significantly alter the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C15H25F2NO4 |
|---|---|
Molekulargewicht |
321.36 g/mol |
IUPAC-Name |
tert-butyl 4-(3-ethoxy-2,2-difluoro-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25F2NO4/c1-5-21-12(19)15(16,17)10-11-6-8-18(9-7-11)13(20)22-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
XFAZBTIROVOZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


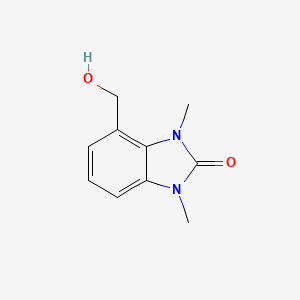
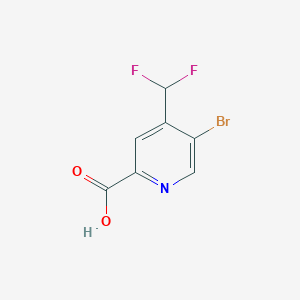
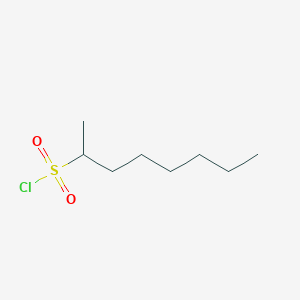
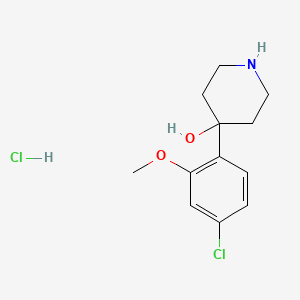
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
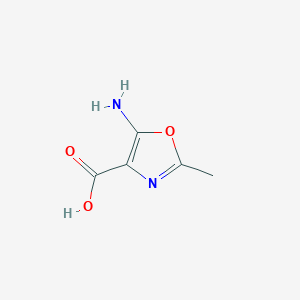


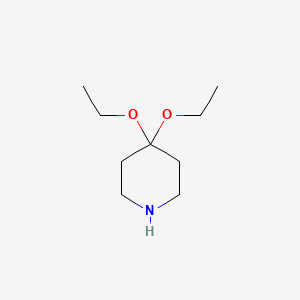
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
